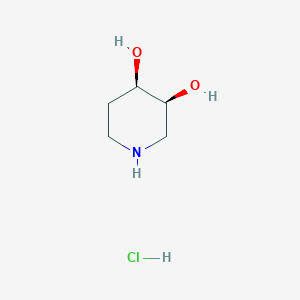

cis-3,4-Piperidinediol hydrochloride

説明

BenchChem offers high-quality cis-3,4-Piperidinediol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3,4-Piperidinediol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

CAS番号 |

443648-89-3 |

|---|---|

分子式 |

C5H12ClNO2 |

分子量 |

153.61 g/mol |

IUPAC名 |

piperidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H |

InChIキー |

DGTFLCBNCAMFON-UHFFFAOYSA-N |

SMILES |

C1CNCC(C1O)O.Cl |

正規SMILES |

C1CNCC(C1O)O.Cl |

同義語 |

(3R,4S)-rel-3,4-Piperidinediol Hydrochloride (1:1); syn-3,4-Dihydroxypiperidine Hydrochloride; |

製品の起源 |

United States |

cis-3,4-dihydroxypiperidine HCl molecular weight and formula

High-Fidelity Scaffold for Glycomimetics and Chiral Drug Discovery

Executive Summary

cis-3,4-Dihydroxypiperidine Hydrochloride is a specialized saturated heterocycle belonging to the class of iminosugars (azasugars). Unlike its mono-hydroxylated counterparts, the cis-3,4-diol motif provides a specific stereochemical array that mimics the C3 and C4 hydroxyl positions of pyranose sugars (e.g., galactose, glucose). This structural mimicry makes it a critical pharmacophore for inhibiting glycosidases and glycosyltransferases, enzymes implicated in viral replication, lysosomal storage disorders, and diabetes. This guide details the physicochemical properties, validated synthesis via syn-dihydroxylation, and critical characterization parameters for this compound.

Part 1: Physicochemical Specifications

The following data establishes the baseline identity of the compound. Researchers must distinguish between the free base (often an oil or low-melting solid) and the hydrochloride salt (a stable, crystalline solid).

| Property | Specification | Technical Note |

| Compound Name | cis-3,4-Dihydroxypiperidine HCl | (3RS,4SR)-3,4-Dihydroxypiperidine Hydrochloride (Racemic) |

| Free Base Formula | Used for stoichiometry in coupling reactions. | |

| Free Base MW | 117.15 g/mol | |

| Salt Formula | Formally | |

| Salt MW | 153.61 g/mol | Use this value for weighing the stable solid. |

| CAS (Free Base) | 135501-61-0 | Primary index key. Salt specific CAS is often vendor-dependent. |

| Appearance | White to off-white hygroscopic solid | Store under desiccant at -20°C. |

| Solubility | High: Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Et2O). |

| pKa (Calc) | ~8.5 - 9.0 (Piperidine NH) | Nitrogen is protonated at physiological pH. |

Part 2: Structural Analysis & Stereochemistry

The biological potency of cis-3,4-dihydroxypiperidine stems from its ability to adopt a chair conformation where the hydroxyl groups and the protonated nitrogen map onto the transition states of glycosidic hydrolysis.

Stereochemical Distinction

-

cis-Isomer: The hydroxyl groups at C3 and C4 are on the same face of the ring. In the preferred chair conformation, this typically results in an axial-equatorial (or equatorial-axial) orientation, depending on N-substitution and pH.

-

trans-Isomer: The hydroxyl groups are on opposite faces (typically diequatorial), which mimics a different set of sugars (e.g., glucose).

Why it matters: The cis-3,4 stereochemistry is essential for mimicking galactose or mannose configurations, making this scaffold a targeted inhibitor for specific galactosidases rather than a broad-spectrum glucosidase inhibitor.

Part 3: Synthesis & Manufacturing

Methodology: The Upjohn syn-Dihydroxylation Route

To ensure the cis relative stereochemistry, the most reliable synthetic pathway utilizes the syn-selective oxidation of an alkene precursor. The starting material is typically N-Boc-1,2,3,6-tetrahydropyridine.

Reaction Pathway Visualization

Figure 1: Synthetic workflow for cis-3,4-dihydroxypiperidine HCl utilizing Osmium-catalyzed syn-dihydroxylation to guarantee stereochemical fidelity.

Detailed Experimental Protocol

Objective: Synthesis of cis-3,4-dihydroxypiperidine HCl from N-Boc-1,2,3,6-tetrahydropyridine.

-

Oxidation (Upjohn Method):

-

Reagents: N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv), N-Methylmorpholine N-oxide (NMO, 1.1 equiv), Osmium Tetroxide (

, 2.5 mol% in t-BuOH), Acetone/Water (4:1 v/v). -

Procedure: Dissolve alkene and NMO in Acetone/Water. Cool to 0°C. Add

solution dropwise. Allow to warm to room temperature and stir for 12 hours. The solution will turn dark. -

Quench: Add saturated aqueous

(sodium sulfite) and stir for 1 hour to reduce residual osmium (solution turns light yellow/colorless). -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Mechanism:

performs a [3+2] cycloaddition across the double bond, forming a cyclic osmate ester which hydrolyzes to the cis-diol.

-

-

Deprotection (Salt Formation):

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve the N-Boc intermediate in minimal dry dichloromethane (DCM) or methanol. Add 4M HCl/Dioxane (5 equiv) at 0°C. Stir at room temperature for 2-4 hours.

-

Isolation: The product often precipitates as the hydrochloride salt. Dilute with diethyl ether to maximize precipitation. Filter the white solid under nitrogen (hygroscopic).

-

Yield: Typically >85% for the deprotection step.[2]

-

Part 4: Analytical Characterization

Validating the Structure

The critical quality attribute is distinguishing the cis-isomer from the trans-isomer. This is achieved via Proton NMR (

NMR Spectroscopy (D2O, 400 MHz)

-

H3 and H4 Signals: Look for multiplet signals between 3.5 - 4.2 ppm.

-

Coupling Constant (

):-

cis-Isomer: The dihedral angle between H3 and H4 is roughly 60° (eq-ax relationship). According to the Karplus equation, this results in a small coupling constant (

Hz) . -

trans-Isomer: The protons are typically diaxial (180° dihedral), resulting in a large coupling constant (

Hz) .

-

-

Self-Validation: If your spectrum shows a large splitting (>8 Hz) for the carbinol protons, you have likely synthesized the trans isomer (possibly via epoxide opening) rather than the cis isomer.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Mass:

- m/z (Corresponds to the protonated free base).

-

Note: The HCl salt will not show a peak at 153.6; the chloride ion dissociates.

Part 5: Applications in Drug Discovery

Mechanism of Action: Iminosugar Mimicry

cis-3,4-Dihydroxypiperidine serves as a scaffold for "iminosugars," where the ring oxygen of a sugar is replaced by nitrogen. At physiological pH, the nitrogen is protonated, mimicking the oxocarbenium ion transition state of glycosidase hydrolysis.

Figure 2: Pharmacological logic of the cis-3,4-dihydroxypiperidine scaffold. The protonated nitrogen and specific hydroxyl orientation allow it to competitively inhibit or chaperone glycosidases.

Key Therapeutic Areas

-

Diabetes Type 2: Derivatives act as

-glucosidase inhibitors, delaying carbohydrate digestion and blunting postprandial glucose spikes.[3] -

Pharmacological Chaperones: Small molecule inhibitors can paradoxically stabilize misfolded enzymes in the endoplasmic reticulum (e.g., in Gaucher's or Fabry's disease), allowing them to traffic correctly to the lysosome.

References

-

ChemicalBook. (2025).[4] cis-3,4-Dihydroxypiperidine Product Specifications and CAS 135501-61-0. Retrieved from

-

Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation: Mechanism and Protocols. Retrieved from

-

National Institutes of Health (PubChem). (2025). 3-Hydroxypiperidine HCl Data (Structural Analog Reference). Retrieved from

-

BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Retrieved from

Sources

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Guide: Mechanism and Application of Piperidine-3,4-Diol Sugar Mimics

The following technical guide details the mechanism of action, structural biology, and experimental validation of piperidine-3,4-diol sugar mimics.

Executive Summary

The piperidine-3,4-diol motif represents a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a class of molecules known as iminosugars . These compounds function as potent sugar mimics, leveraging stereochemical and electrostatic congruency to intervene in glycosidase and glycosyltransferase activity.

Their utility spans from metabolic regulation (Type 2 Diabetes) to Pharmacological Chaperone Therapy (PCT) for Lysosomal Storage Diseases (LSDs). This guide dissects the molecular mechanics of their transition-state mimicry and provides validated protocols for their characterization in drug development.

Molecular Mechanism of Action[1][2]

The efficacy of piperidine-3,4-diol mimics relies on two synergistic pillars of molecular recognition: Charge Mimicry and Shape/Stereochemical Mimicry .

The Charge Mimicry Hypothesis

Glycosidase enzymes hydrolyze glycosidic bonds via an oxocarbenium ion-like transition state . This high-energy intermediate features a flattened half-chair conformation and a dispersed positive charge across the anomeric carbon and the ring oxygen.

-

The Mimic: The secondary amine of the piperidine ring (

) is protonated at physiological pH. -

The Interaction: This ammonium cation provides a stable electrostatic mimic of the transient oxocarbenium ion. It forms a salt bridge with the conserved aspartate or glutamate residues (the catalytic nucleophile) in the enzyme active site, resulting in nanomolar to micromolar affinity (

).

Stereochemical Anchoring (The 3,4-Diol Motif)

While the nitrogen provides the "anchor," the 3,4-diol substitution pattern dictates specificity.

-

Gluco-configuration: A trans-diequatorial arrangement of the 3- and 4-hydroxyl groups mimics D-glucose. (e.g., 1-Deoxynojirimycin , Miglustat ).[1]

-

Galacto-configuration: An axial C4-hydroxyl mimics D-galactose. (e.g., 1-Deoxygalactonojirimycin , Migalastat ).[1]

These hydroxyls engage in a precise hydrogen-bonding network with the enzyme's "recognition pocket," ensuring that the inhibitor binds only to the target glycosidase (e.g.,

Visualization: Transition State Mimicry

The following diagram illustrates the structural congruency between the natural substrate's transition state and the piperidine inhibitor.

Figure 1: Structural comparison showing how the protonated piperidine nitrogen mimics the positive charge of the oxocarbenium transition state, blocking the enzyme active site.

Therapeutic Modes of Action[4]

The biological outcome of piperidine-3,4-diol binding is concentration- and context-dependent.

Inhibition (Metabolic & Antiviral)

-

Context: High concentration, neutral pH (Gut/ER).

-

Mechanism: Competitive inhibition of

-glucosidases.[2] -

Application:

-

Diabetes: Inhibitors like Miglitol (N-hydroxyethyl-DNJ) block intestinal

-glucosidases, delaying carbohydrate digestion and blunting postprandial glucose spikes.[3] -

Antiviral: Inhibition of ER

-glucosidases I/II prevents the trimming of N-linked glycans on viral envelope glycoproteins, leading to protein misfolding and reduced viral infectivity.

-

Pharmacological Chaperoning (Lysosomal Storage Diseases)

-

Context: Sub-inhibitory concentration, neutral pH (ER)

acidic pH (Lysosome). -

Mechanism:

-

Stabilization: In the Endoplasmic Reticulum (pH 7.2), the inhibitor binds to unstable, mutant lysosomal enzymes (e.g., GCase with N370S mutation), forcing them into a correct fold and preventing premature degradation (ERAD).

-

Trafficking: The stabilized complex is trafficked through the Golgi to the lysosome.

-

Dissociation: In the acidic lysosome (pH 4.5–5.0), the high concentration of natural substrate (e.g., glucosylceramide) and the altered protonation state displace the inhibitor, restoring enzymatic activity.

-

Figure 2: The Pharmacological Chaperone mechanism. The mimic rescues the mutant enzyme from degradation in the ER, delivering it to the lysosome where it functions.

Experimental Protocols

To validate a new piperidine-3,4-diol derivative, two core assays are required: Kinetic Inhibition (to determine affinity) and Thermal Shift (to determine chaperone potential).

Protocol A: Kinetic Characterization (Lineweaver-Burk)

Objective: Determine the inhibition constant (

-

Reagents:

-

Enzyme: Recombinant human

-glucosidase (GCase) or almond -

Substrate: 4-Nitrophenyl

-D-glucopyranoside (pNP-Glc). -

Buffer: 50 mM Citrate-Phosphate, pH 5.0 (lysosomal mimic) or pH 7.0 (ER mimic).

-

Stop Solution: 1M Glycine-NaOH, pH 10.0.

-

-

Workflow:

-

Prepare a serial dilution of the piperidine inhibitor (0, 10 nM, 100 nM, 1

M, 10 -

For each inhibitor concentration, vary substrate (pNP-Glc) concentration (0.1

to 5 -

Incubate Enzyme + Inhibitor for 10 min at 37°C.

-

Add Substrate to initiate reaction. Monitor Absorbance at 405 nm (release of p-nitrophenol) for 20 mins.

-

-

Analysis:

-

Plot

vs -

Competitive Inhibition: Lines intersect at the Y-axis (

unchanged, -

Calculate

using the slope equation:

-

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm direct binding and stabilization of the enzyme (Chaperone validation).

-

Reagents:

-

Recombinant Enzyme (2-5

M). -

SYPRO Orange dye (5000x stock, use at 5x).

-

Piperidine Inhibitor (10

M and 100

-

-

Workflow:

-

Mix Enzyme, Dye, and Inhibitor in qPCR plates.

-

Ramp temperature from 25°C to 95°C at 1°C/min.

-

Monitor fluorescence (Ex: 470nm, Em: 570nm).

-

-

Data Output:

-

Determine the Melting Temperature (

) from the inflection point of the fluorescence curve. -

Valid Chaperone:

C compared to DMSO control.

-

Comparative Data: Key Piperidine Mimics

The following table summarizes the potency of key piperidine-3,4-diol derivatives against relevant targets. Note the specificity shift based on the 3,4-diol stereochemistry.

| Compound | Core Scaffold | Target Enzyme | IC50 / Ki | Therapeutic Indication |

| 1-Deoxynojirimycin (DNJ) | Piperidine-3,4,5-triol (Gluco) | ~25 | Research Tool | |

| Miglustat (NB-DNJ) | N-butyl-piperidine-3,4,5-triol | Glucosylceramide Synthase | ~5-10 | Gaucher Type 1, Niemann-Pick C |

| Miglitol | N-hydroxyethyl-piperidine-triol | Intestinal | ~1 | Type 2 Diabetes |

| Isofagomine | Piperidine-3,4-diol (C-linked) | ~50 nM | Gaucher (Chaperone) | |

| Migalastat (1-DGJ) | Piperidine-3,4,5-triol (Galacto) | ~40 nM | Fabry Disease |

Data compiled from kinetic assays using pNP-substrates at optimal pH.

References

-

Gloster, T. M., & Davies, G. J. (2010).

-

Platt, F. M., et al. (2018). Lysosomal storage diseases: Nature reviews Disease primers.

-

Fan, J. Q. (2008). A counter-intuitive approach to treat enzyme deficiencies: use of enzyme inhibitors for restoring mutant enzyme activity. Biological Chemistry.

-

Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: facts and prospects. Future Medicinal Chemistry.

-

Butters, T. D., et al. (2005). Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses.[4][5] Glycobiology.

Sources

- 1. ntsad.org [ntsad.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase: an integrated experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REF Case study search [impact.ref.ac.uk]

Navigating the Uncharted: A Technical Safety Guide to cis-3,4-Piperidinediol Hydrochloride for the Research Professional

Hazard Identification and Anticipated GHS Classification

Due to the lack of a specific SDS for cis-3,4-Piperidinediol hydrochloride, we must infer its potential hazards from its structural parent, piperidine, and the general properties of amine hydrochlorides. Piperidine is a well-characterized hazardous substance, and its properties will likely dominate the toxicological profile of its derivatives.[1][][3][4][5] The hydrochloride salt form may reduce the volatility compared to the free base, but the inherent hazards of the piperidine ring remain.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.[6][7] Based on the data for piperidine, the anticipated GHS classification for cis-3,4-Piperidinediol hydrochloride is summarized below.

| Hazard Class | Hazard Category | Anticipated Hazard Statement | Rationale |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | Based on piperidine's known oral toxicity.[5] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. | Piperidine is classified as toxic via dermal contact.[5] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. | As a solid, inhalation risk is primarily from dust. The parent compound is toxic if inhaled.[4][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | Piperidine is corrosive to the skin.[4] The diol functionality is unlikely to mitigate this significantly. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | Direct consequence of being a skin corrosive substance.[4] |

This classification is predictive and should be treated as a conservative estimate. All handling procedures should reflect these potential hazards.

The Toxicological Profile: Understanding the "Why"

The piperidine moiety is the primary driver of the toxicological concerns. It is a cyclic secondary amine with known corrosive and toxic properties.

-

Corrosivity: Like many amines, piperidine is alkaline and can cause severe chemical burns upon contact with skin and eyes.[4] The dihydroxylation on the ring is not expected to neutralize this corrosive nature. The hydrochloride salt, while less alkaline than the free base, can still exhibit significant irritant or corrosive properties, particularly upon dissolution or prolonged contact with moist tissues.

-

Systemic Toxicity: Piperidine and its derivatives can be absorbed through the skin, ingestion, and inhalation.[5] Systemic effects can include central nervous system depression, respiratory irritation, and potential damage to the liver and kidneys.

First Aid: Immediate and Informed Response

In the event of an exposure, immediate and appropriate first aid is critical. The following procedures are based on best practices for handling corrosive and toxic amine compounds.[4]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[] Do not use neutralizing agents. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of cis-3,4-Piperidinediol hydrochloride powder, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]

-

Safety Shower and Eyewash Station: An easily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

| Protection Type | Specific Recommendation | Justification |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes of solutions and contact with airborne powder, which can cause severe eye damage.[4] |

| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | To prevent skin contact. Given the corrosive nature of piperidine, regular glove changes and inspection for any signs of degradation are crucial.[9] |

| Body Protection | A flame-retardant laboratory coat, fully buttoned. | To protect skin and clothing from accidental contact. |

| Respiratory Protection | Not typically required if handled exclusively within a fume hood. For situations with a higher risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered. | To prevent inhalation of the compound, which is presumed to be toxic. |

Workflow for Prudent Laboratory Practice

A self-validating system of protocols is essential for ensuring safety. Below is a detailed workflow for handling cis-3,4-Piperidinediol hydrochloride in a research setting.

Pre-Experiment Planning and Risk Assessment

A thorough risk assessment is the first and most critical step. The following diagram illustrates a logical workflow for this process.

Caption: Risk Assessment Workflow

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operational and the sash is at the appropriate height.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware that dissolution of hydrochloride salts can be exothermic.

-

Reaction: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

-

Post-Reaction: Quench any reactive reagents carefully.

-

Decontamination: Clean all surfaces within the fume hood that may have come into contact with the compound. Decontaminate all glassware before removing it from the fume hood.

-

Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, etc.) in a designated hazardous waste container.

Storage, Spills, and Fire Safety

Safe Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

The storage area should be secure and accessible only to authorized personnel.

Accidental Release Measures

-

Small Spill: In a fume hood, carefully absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

-

Large Spill: Evacuate the area. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's environmental health and safety department.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the material.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[8]

Physical and Chemical Properties

While specific data for cis-3,4-Piperidinediol hydrochloride is limited, some properties can be stated.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO2 | [11] |

| Molecular Weight | 153.61 g/mol | [11] |

| Appearance | Likely a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in water | The hydrochloride salt form generally enhances water solubility.[12] |

| CAS Number | 443648-89-3 | [1][3] |

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5]

-

Reactivity: As an amine derivative, it can react with strong oxidizing agents. The hydrochloride salt will react with strong bases to liberate the free amine.

-

Incompatible Materials: Strong oxidizing agents, strong bases.

Disposal Considerations

All waste containing cis-3,4-Piperidinediol hydrochloride should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

The Interconnectivity of Safety Protocols

The following diagram illustrates the essential relationship between hazard identification, the implementation of control measures, and the readiness of emergency procedures. This integrated approach ensures a comprehensive safety net.

Caption: Integrated Safety Protocol Framework

Conclusion

The responsible use of cis-3,4-Piperidinediol hydrochloride in a research and development setting demands a safety-conscious mindset that is both proactive and informed. In the absence of a specific Safety Data Sheet, a conservative approach based on the known hazards of the parent piperidine molecule is the only professionally acceptable path. By understanding the toxicological rationale behind the hazards, implementing robust engineering controls and consistent PPE usage, and adhering to a structured workflow, researchers can confidently and safely explore the scientific potential of this and other novel chemical entities.

References

-

Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine. 13

-

Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. 14

-

Chemsrc. cis-3,4-Piperidinediol hydrochloride | CAS#:443648-89-3. 1

-

Penta chemicals. Piperidine - SAFETY DATA SHEET. 15

-

King Scientific. cis-3,4-Piperidinediol hydrochloride | 443648-89-3. 3

-

Combi-Blocks. Safety Data Sheet. 16

-

Sigma-Aldrich. cis-3,4-Piperidinediol hydrochloride | 443648-89-3. 17

-

MySkinRecipes. cis-3,4-piperidinediol hydrochloride. 18

-

CymitQuimica. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1). 12

-

Carl ROTH. Safety Data Sheet: Piperidine. 19

-

Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%). 20

-

PubChem. GHS Classification (Rev.11, 2025) Summary. 6

-

King Scientific. Featured Products. 21

-

Lab Alley. SAFETY DATA SHEET. 22

-

UNECE. GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). 7

-

Sigma-Aldrich. SAFETY DATA SHEET. 23

-

TargetMol. Safety Data Sheet. 24

-

AAPPTec. MSDS - Safety Data Sheet. 8

Sources

- 1. cis-3,4-Piperidinediol hydrochloride | CAS#:443648-89-3 | Chemsrc [chemsrc.com]

- 3. kingscientific.com [kingscientific.com]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. unece.org [unece.org]

- 8. peptide.com [peptide.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. researchgate.net [researchgate.net]

- 11. cis-3,4-Piperidinediol hydrochloride CAS#: 443648-89-3 [m.chemicalbook.com]

- 12. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemos.de [chemos.de]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. combi-blocks.com [combi-blocks.com]

- 17. cis-3,4-Piperidinediol hydrochloride | 443648-89-3 [sigmaaldrich.com]

- 18. cis-3,4-piperidinediol hydrochloride [myskinrecipes.com]

- 19. carlroth.com [carlroth.com]

- 20. isotope.com [isotope.com]

- 21. kingscientific.com [kingscientific.com]

- 22. media.laballey.com [media.laballey.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Note: cis-3,4-Piperidinediol as a Versatile Glycosidase Inhibitor Scaffold

Executive Summary

The cis-3,4-piperidinediol core represents a "privileged scaffold" in the design of glycosidase inhibitors and pharmacological chaperones. Unlike the fully hydroxylated iminosugars (e.g., 1-deoxynojirimycin, DNJ), which rigidly mimic specific monosaccharides, the cis-3,4-piperidinediol core offers a minimalist pharmacophore. It retains the essential secondary amine (mimicking the glycosidic oxygen/anomeric carbon charge) and a cis-diol motif capable of mapping onto the C3–C4 hydroxyls of galactose or the C2–C3 hydroxyls of mannose.

This guide details the mechanistic basis for using this scaffold, provides protocols for kinetic characterization, and outlines workflows for evaluating pharmacological chaperone activity in Lysosomal Storage Disorders (LSDs).

Mechanistic Basis & Stereochemical Logic

The Oxocarbenium Ion Mimicry

Glycosidases catalyze hydrolysis via a transition state with substantial oxocarbenium ion character (flattened ring, partial positive charge on the anomeric carbon).

-

The Nitrogen Core: The secondary amine of the piperidine ring becomes protonated at physiological pH. This positive charge mimics the electrostatic profile of the oxocarbenium transition state, anchoring the molecule in the enzyme's active site (typically interacting with a conserved carboxylate residue like Asp or Glu).

-

The cis-Diol Motif: The specific stereochemistry of the hydroxyl groups dictates selectivity.

-

Galactose Mimicry: In D-galactose, the C3-OH is equatorial and the C4-OH is axial. These have a cis relationship. Consequently, cis-3,4-piperidinediol derivatives often show high affinity for

- and -

Mannose Mimicry: In D-mannose, the C2-OH is axial and the C3-OH is equatorial (cis). This scaffold can also serve as a starting point for mannosidase inhibitors.

-

Structural Comparison

| Feature | 1-Deoxynojirimycin (DNJ) | Isofagomine | cis-3,4-Piperidinediol |

| Core Structure | Piperidine (all-OH) | Piperidine (C-linked anomeric) | Piperidine (Minimalist) |

| Sugar Mimicry | Glucose (rigid) | Glucose (1-N linkage) | Galactose/Mannose (Tunable) |

| Selectivity | Low (Broad spectrum) | High (beta-glucosidase) | Tunable via N-substitution |

| Lipophilicity | Low (Polar) | Low | Moderate (Easier membrane crossing) |

| Primary Use | Broad inhibition | Chaperone (Gaucher) | Chaperone (Fabry/GM1) |

Visualization of Binding Mode

Figure 1: Mechanistic mapping of the cis-3,4-piperidinediol scaffold to the glycosidase active site. The protonated nitrogen provides the "anchor," while the cis-diol provides the "address."

Experimental Protocols

Protocol A: Kinetic Inhibition Assay (In Vitro)

Objective: Determine the

Materials:

-

Enzyme: Recombinant human

-Gal A (or Green Coffee Bean -

Substrate: 4-Nitrophenyl

-D-galactopyranoside (pNP-Gal). -

Buffer: 20 mM Sodium Citrate/Phosphate, pH 4.6 (Lysosomal pH mimic).

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.6.

Procedure:

-

Preparation: Dissolve inhibitor in DMSO (10 mM stock). Prepare serial dilutions in the assay buffer (0.1 nM to 100

M). -

Pre-incubation: In a 96-well clear plate, add:

-

10

L Enzyme solution (optimized to give linear rate over 20 min). -

10

L Inhibitor dilution. -

Incubate at 37°C for 10 minutes to allow equilibrium binding.

-

-

Reaction Start: Add 20

L pNP-Gal substrate (at -

Kinetics: Monitor Absorbance at 405 nm continuously for 20 minutes (Kinetic Mode).

-

Analysis:

-

Calculate initial velocity (

) for each concentration. -

Plot

vs. [Inhibitor]. Fit to the standard dose-response equation: -

Validation: For

determination, repeat with 3 different substrate concentrations and use a Lineweaver-Burk or Dixon plot.

-

Expert Insight: cis-3,4-piperidinediol derivatives often exhibit competitive inhibition . If you observe mixed inhibition, check for aggregation or allosteric binding at high concentrations.

Protocol B: Cellular Chaperone Activity Assay

Objective: Assess the ability of the scaffold to rescue unstable mutant enzymes (e.g., Fabry R112H mutant) in patient-derived fibroblasts.

Materials:

-

Cells: Patient fibroblasts (e.g., Fabry or GM1 Gangliosidosis lines) with missense mutations.

-

Lysis Buffer: 10 mM Phosphate buffer pH 6.5, 0.5% Triton X-100, Protease Inhibitors.

-

Substrate: 4-Methylumbelliferyl-

-D-galactopyranoside (4-MU-Gal).

Procedure:

-

Seeding: Plate fibroblasts in 6-well plates (

cells/well). Allow attachment (24h). -

Treatment: Treat cells with the inhibitor at sub-inhibitory concentrations (typically 0.1

M to 10-

Control: Untreated cells (DMSO only).

-

Positive Control: 1-Deoxygalactonojirimycin (DGJ) at 10

M.

-

-

Lysis: Wash cells 2x with PBS. Lyse on ice for 30 min. Centrifuge (13,000g, 10 min) to clear debris.

-

Activity Assay:

-

Mix 10

L lysate with 20 -

Incubate 1 hour at 37°C.

-

Stop with 200

L Glycine-Carbonate buffer (pH 10.7).

-

-

Readout: Measure Fluorescence (Ex 365 nm / Em 450 nm). Normalize to total protein concentration (BCA Assay).

Interpretation: A "chaperone effect" is defined as a statistically significant increase (typically >1.5-fold) in enzymatic activity compared to untreated mutant cells.

Workflow & Optimization Strategy

The following diagram outlines the logical flow from scaffold synthesis to lead optimization.

Figure 2: Development pipeline for cis-3,4-piperidinediol pharmacological chaperones.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Inhibition observed | Incorrect stereochemistry | Verify cis-relationship via NMR ( |

| High IC50 (>100 | Lack of hydrophobic contacts | Introduce N-alkyl chains (C4–C9) to target the enzyme's entrance loop. |

| Cellular Toxicity | Off-target inhibition | Screen against glucosidases/mannosidases to ensure selectivity. |

| No Chaperone Effect | Inhibitor too potent | Reduce concentration. Chaperones must bind in ER (pH 7) but release in Lysosome (pH 5). |

References

-

Synthesis and Epimerization

-

Glycosidase Inhibition Profile

-

Synthesis of "All-Cis" Trihydroxypiperidines from a Carbohydrate-Derived Ketone: Hints for the Design of New β-Gal and GCase Inhibitors. (2020). PubMed. 5

-

-

Pharmacological Chaperone Concept

-

Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. (2020). PubMed Central. 6

-

-

Structure-Activity Relationships

-

Gaucher Disease Application

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of “All-Cis” Trihydroxypiperidines from a Carbohydrate-Derived Ketone: Hints for the Design of New β-Gal and GCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcsonline.com [ijpcsonline.com]

- 8. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-3,4-piperidinediol hydrochloride in bis-bispidine macrocycle synthesis

Part 1: Executive Summary & Strategic Rationale

The Challenge: Bispidine (3,7-diazabicyclo[3.3.1]nonane) macrocycles are "gold standard" ligands for transition metal coordination (e.g., Cu(II) for PET imaging, Mn(II) for MRI) due to their extreme rigidity and pre-organized cavities.[1] However, standard bispidine synthesis—relying on the achiral 4-piperidone (often supplied as 4,4-piperidinediol hydrate)—lacks inherent stereochemical information.

The Solution: This protocol details the integration of cis-3,4-piperidinediol hydrochloride (CAS: 443648-89-3) into bis-bispidine synthesis.[2] Unlike its 4,4-isomer, the cis-3,4-isomer provides a defined chiral backbone. By utilizing this reagent as a stereodirecting linker or chiral pendant , researchers can break the symmetry of the macrocycle, enabling enantioselective catalysis and chiral recognition capabilities.

Key Technical Advantages:

-

Chiral Induction: The cis-diol motif (locked as an acetonide) forces specific conformational preferences in the macrocycle.

-

Solubility Modulation: Post-synthetic deprotection of the diol dramatically increases aqueous solubility—critical for radiopharmaceutical applications.

-

Orthogonal Reactivity: The secondary amine allows for precise N-alkylation without affecting the protected hydroxyls.

Part 2: Pre-Synthetic Handling & Protection Strategy

Critical Causality: cis-3,4-Piperidinediol hydrochloride is hygroscopic and acidic. Direct use in basic Mannich or alkylation conditions often leads to low yields due to protonation of the nucleophilic partners or oxidative degradation of the free diol. The diol must be protected prior to macrocyclization.

Protocol A: Free-Basing and Acetonide Protection

Goal: Convert the HCl salt into a lipophilic, protected intermediate suitable for organic coupling.

Reagents:

-

cis-3,4-Piperidinediol HCl (1.0 eq)

-

2,2-Dimethoxypropane (DMP) (5.0 eq)

-

p-Toluenesulfonic acid (pTsOH) (0.1 eq)

-

Acetone (Solvent, anhydrous)

-

Triethylamine (Et3N) (1.5 eq for neutralization)

Step-by-Step Methodology:

-

Neutralization: Suspend cis-3,4-piperidinediol HCl in dry acetone (0.5 M). Add Et3N dropwise at 0°C. Stir for 30 min. The solution will become cloudy as Et3N·HCl precipitates.

-

Expert Insight: Do not filter yet. The free amine is more soluble, but the presence of the salt helps drive the subsequent equilibrium if water is scavenged.

-

-

Protection: Add DMP and pTsOH to the suspension. Heat to reflux (approx. 60°C) for 4–6 hours.

-

Workup: Cool to RT. Filter off the Et3N·HCl salts. Concentrate the filtrate.

-

Purification: Redissolve the residue in DCM, wash with sat. NaHCO3 (to remove pTsOH) and brine. Dry over Na2SO4.[5][6]

-

Validation: 1H NMR should show two methyl singlets (approx. 1.3–1.5 ppm) confirming the acetonide.

Data Specification: Protection Efficiency

| Parameter | Value | Notes |

|---|---|---|

| Yield | 85–92% | High efficiency due to thermodynamic stability of cis-fused acetonide. |

| Appearance | Pale yellow oil | Solidifies upon standing/chilling. |

| Stability | >6 months | Store at -20°C under Ar; moisture sensitive (hydrolysis risk). |

Part 3: Macrocyclization Protocol (The "Bis-Bispidine" Assembly)

Context: This protocol describes the "Linker Strategy," where the protected piperidine connects two bispidine units. This creates a large, chiral cavity suitable for dinuclear metal complexation.

Protocol B: Modular Assembly via N-Alkylation

Reagents:

-

Scaffold: Protected cis-3,4-piperidinediol (from Protocol A) (1.0 eq)

-

Electrophile: N-(Chloroacetyl)-bispidine derivative (2.2 eq)

-

Note: Bispidine core typically synthesized via Mannich condensation of piperidin-4-one, formaldehyde, and primary amine.

-

-

Base: K2CO3 (Anhydrous, 4.0 eq)

-

Catalyst: KI (0.1 eq, Finkelstein activation)

-

Solvent: MeCN (Acetonitrile, anhydrous)

Workflow:

-

Activation: Dissolve the N-(chloroacetyl)-bispidine in MeCN. Add KI and stir at RT for 15 min to generate the more reactive iodo-species in situ.

-

Coupling: Add the protected cis-3,4-piperidinediol and K2CO3.

-

Reflux: Heat to 80°C under N2 atmosphere for 16–24 hours.

-

Monitoring: TLC (MeOH/DCM 1:9) will show the disappearance of the secondary amine (piperidine) spot.

-

-

Filtration: Filter hot to remove inorganic salts (KCl, KI, excess K2CO3).

-

Isolation: Evaporate solvent. The crude material is often a viscous foam.

-

Purification: Flash column chromatography (Alumina neutral or Silica with 1% Et3N). Elute with DCM -> 5% MeOH/DCM.

Protocol C: Final Deprotection (The "Solubility Switch")

Goal: Reveal the hydroxyl groups for water solubility or metal coordination.

-

Dissolve the purified macrocycle in MeOH.

-

Add 4M HCl in Dioxane (excess). Stir at RT for 2 hours.

-

Evaporate to dryness. The product is isolated as the hydrochloride salt.

-

Result: The cis-diol is now available to participate in hydrogen bonding networks or axial coordination to metal centers trapped in the bispidine cages.

-

Part 4: Visualization of the Synthetic Logic

The following diagram illustrates the critical decision pathways and chemical transformations.

Caption: Workflow for integrating cis-3,4-piperidinediol into bispidine macrocycles. The acetonide protection step is the critical control point preventing side reactions.

Part 5: Troubleshooting & Quality Control

Common Failure Modes:

-

Incomplete Protection:

-

Stereochemical Leakage:

-

Bispidine "Cage" Collapse:

-

Note: The bispidine skeleton is rigid, but the linker (the piperidine) introduces flexibility.

-

Validation: Use NOESY NMR to confirm the chair-chair conformation of the bispidine units, which is required for metal coordination.

-

References

-

Comba, P., et al. (2014).[8][9] "Bispidine Dioxotetraaza Macrocycles: A New Class of Bispidines for 64Cu PET Imaging." Inorganic Chemistry, 53(13), 6698–6707. Link

-

Wang, Z., et al. (2011). "Modular Synthesis of Functionalized Bis-bispidine Tetraazamacrocycles." Organic Letters, 13(24), 6540–6543. Link

-

Gaisen, S.V., et al. (2023).[10] "Synthesis of Chiral Macrocycles Based on Bispidine." Russian Journal of Organic Chemistry, 59, 376–381.[10] Link

-

ChemicalBook. (2023).[8] "4,4-Piperidinediol hydrochloride: Properties and Applications." (Note: Distinguishes the achiral 4,4-diol from the chiral 3,4-diol). Link

-

Green, T.W., & Wuts, P.G.M. "Protective Groups in Organic Synthesis."[11] Wiley-Interscience. (Standard reference for acetonide stability). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. cis-3,4-Piperidinediol hydrochloride CAS#: 443648-89-3 [chemicalbook.com]

- 3. Synthesis and transition metal coordination chemistry of a novel hexadentate bispidine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Chiral Macrocycles Based on Bispidine - ProQuest [proquest.com]

- 7. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of chiral bispidine-based macrocycles - Gaisen - Russian Journal of Organic Chemistry [journals.eco-vector.com]

- 11. Acetonides [organic-chemistry.org]

Application Notes & Protocols: Synthesis of Chiral CNS Drugs Starting from cis-3,4-Piperidinediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in the architecture of numerous central nervous system (CNS) active pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise ligand-receptor interactions.[1][2] Among the vast array of piperidine-based building blocks, cis-3,4-piperidinediol emerges as a particularly strategic chiral synthon. Its predefined stereochemistry and bifunctional nature offer a versatile platform for the stereoselective synthesis of complex CNS drug candidates, including nicotinic acetylcholine receptor (nAChR) modulators and N-methyl-D-aspartate (NMDA) receptor antagonists. This guide provides an in-depth exploration of the synthetic utility of cis-3,4-piperidinediol, complete with detailed protocols for its derivatization into key intermediates and illustrative pathways to advanced CNS drug scaffolds.

Introduction: The Strategic Advantage of the cis-3,4-Piperidinediol Scaffold

The overrepresentation of the piperidine motif in CNS drugs is no coincidence. Its saturated, non-planar structure allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective binding to complex biological targets like receptors and enzymes in the brain.[2] Furthermore, the nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing solubility and facilitating interactions with anionic sites on target proteins.

cis-3,4-Piperidinediol, as a chiral building block, offers several distinct advantages in drug discovery:

-

Stereochemical Control: The cis-diol arrangement provides two contiguous stereocenters, serving as a rigid anchor to direct the stereochemistry of subsequent modifications. This is paramount, as the biological activity of chiral drugs often resides in a single enantiomer.

-

Synthetic Versatility: The two hydroxyl groups can be differentially protected and functionalized, allowing for a stepwise and controlled introduction of various pharmacophoric elements. This modularity is highly desirable in the construction of compound libraries for structure-activity relationship (SAR) studies.

-

Access to Privileged Scaffolds: This starting material provides a streamlined entry into various classes of CNS-active compounds, including ligands for nicotinic acetylcholine and NMDA receptors, which are implicated in a range of neurological and psychiatric disorders.[3]

General Synthetic Strategies and Key Intermediates

The journey from cis-3,4-piperidinediol to a complex CNS drug candidate typically involves a series of strategic chemical transformations. The following sections outline key protocols for the preparation of versatile intermediates.

Orthogonal Protection of the Diol and Amine Moieties

To achieve selective functionalization, the diol and the secondary amine of the piperidine ring must be protected with orthogonal protecting groups. This allows for the deprotection and reaction of one functional group while the others remain intact. A common and effective strategy is to protect the amine with a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, and the diol as a cyclic acetal or ketal.

Protocol 1: N-Boc Protection and Acetonide Formation

This protocol describes the protection of the piperidine nitrogen with a Boc group, followed by the protection of the cis-diol as an acetonide.

Materials:

-

cis-3,4-Piperidinediol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Boc Protection:

-

Suspend cis-3,4-piperidinediol hydrochloride (1.0 eq) in DCM.

-

Add TEA (2.2 eq) and stir for 10 minutes at room temperature.

-

Add Boc₂O (1.1 eq) portion-wise and stir the reaction mixture overnight at room temperature.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-cis-3,4-piperidinediol.

-

-

Acetonide Formation:

-

Dissolve the crude N-Boc-cis-3,4-piperidinediol in acetone.

-

Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired protected intermediate.

-

Causality behind Experimental Choices:

-

The use of TEA is to neutralize the hydrochloride salt and to act as a base for the N-bocylation reaction.

-

2,2-Dimethoxypropane serves as both a reagent and a water scavenger in the acetonide formation, driving the equilibrium towards the product.

-

p-TsOH is a mild acid catalyst suitable for acetal formation without causing cleavage of the Boc group.

Caption: Workflow for the orthogonal protection of cis-3,4-piperidinediol.

Selective Functionalization of the Hydroxyl Groups

With one hydroxyl group masked within the acetonide, the remaining hydroxyl group (if the diol is mono-protected) or the acetonide itself can be further manipulated. For instance, selective opening of the acetonide can provide access to mono-protected diols, which can then be selectively functionalized.

Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

nAChRs are crucial targets for the treatment of various CNS disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The chiral piperidine scaffold is a common feature in many nAChR ligands.

Proposed Synthetic Pathway to a Varenicline-like Scaffold

Varenicline is a partial agonist of the α4β2 nAChR and is used for smoking cessation. While the commercial synthesis of Varenicline involves the construction of the piperidine ring, a convergent synthesis starting from a protected cis-3,4-piperidinediol derivative can be envisioned. This approach offers the advantage of building upon a pre-existing chiral core.

Caption: Proposed synthetic route to a Varenicline-like scaffold.

Protocol 2: Oxidative Cleavage and Reductive Amination

This protocol outlines the key steps of oxidative cleavage of the protected diol to a dialdehyde, followed by a double reductive amination to form a key bicyclic intermediate.

Materials:

-

Protected cis-3,4-piperidinediol (from Protocol 1)

-

Sodium periodate (NaIO₄)

-

Tetrahydrofuran (THF)/Water

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

DCM

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Oxidative Cleavage:

-

Dissolve the protected diol in a mixture of THF and water.

-

Cool the solution to 0 °C and add NaIO₄ (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the crude dialdehyde. Note: The dialdehyde may be unstable and should be used immediately in the next step.

-

-

Reductive Amination:

-

Dissolve the crude dialdehyde in DCM.

-

Add benzylamine (1.0 eq) and stir for 30 minutes at room temperature.

-

Add STAB (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the bicyclic amine intermediate.

-

Application in the Synthesis of NMDA Receptor Antagonists

NMDA receptors play a critical role in synaptic plasticity, learning, and memory. However, their overactivation is implicated in various neurodegenerative diseases.[4] Selective NMDA receptor antagonists are therefore of significant therapeutic interest. Many potent and selective NMDA receptor antagonists feature a substituted piperidine ring.

Proposed Synthetic Pathway to a Phenylpiperidine-based NMDA Receptor Antagonist Scaffold

Starting from a mono-protected cis-3,4-piperidinediol, a phenyl group can be introduced at the 4-position, a key feature in many NMDA receptor antagonists.

Caption: Proposed synthesis of a 4-phenylpiperidine scaffold for NMDA antagonists.

Protocol 3: Oxidation and Grignard Addition

This protocol details the oxidation of a free hydroxyl group to a ketone, followed by the addition of a phenyl Grignard reagent to introduce the key aryl moiety.

Materials:

-

N-Boc-4-hydroxy-cis-3-(silyloxy)piperidine (a mono-protected derivative)

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent

-

DCM

-

Phenylmagnesium bromide (PhMgBr) in THF

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Oxidation:

-

Dissolve the mono-protected piperidinol in DCM.

-

Add DMP (1.2 eq) portion-wise at room temperature.

-

Stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude piperidinone.

-

-

Grignard Addition:

-

Dissolve the crude piperidinone in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

-

Add PhMgBr (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 4-phenyl-4-hydroxypiperidine derivative.

-

Data Summary

The following table summarizes representative yields and key characterization data for the intermediates described in the protocols. Note that these are illustrative values and may vary depending on the specific substrate and reaction conditions.

| Intermediate | Protocol | Typical Yield (%) | Key Analytical Data (Expected) |

| N-Boc-protected acetonide of cis-3,4-piperidinediol | 1 | 75-85 | ¹H NMR showing characteristic signals for Boc group (1.4 ppm) and acetonide methyls (1.3-1.5 ppm). MS (ESI+) for [M+H]⁺. |

| Bicyclic amine intermediate | 2 | 60-70 | ¹H NMR confirming the formation of the bicyclic structure. MS (ESI+) for [M+H]⁺. |

| 4-Phenyl-4-hydroxypiperidine derivative | 3 | 70-80 | ¹H NMR showing aromatic signals (7.2-7.4 ppm) and disappearance of the ketone carbonyl in ¹³C NMR. MS (ESI+) for [M+H]⁺. |

Conclusion

cis-3,4-Piperidinediol is a powerful and versatile chiral building block for the synthesis of a wide range of CNS drug candidates. Its inherent stereochemistry and the potential for selective functionalization of its hydroxyl and amine groups provide a robust platform for the efficient construction of complex molecular architectures. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of novel CNS therapeutics, enabling the exploration of new chemical space and the generation of innovative drug candidates with improved efficacy and selectivity.

References

-

Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Medicinal Chemistry, 11(7), 859-877. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Yang, Y., & Gademann, K. (2011). Functional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241 D; ( )-241 D; isosolenopsin A and ( )-epimyrtine. Chemistry-A European Journal, 17(43), 12056-12066.

-

Finding New NMDA Antagonist Scaffolds With a Pharmacophore Model. (2025, December 2). Reddit. [Link]

-

Norman, M. H., Navas, F., Thompson, J. B., & Sadanandan, E. V. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & medicinal chemistry letters, 18(18), 5063–5065. [Link]

- El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2000). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. Alexandria Journal of Pharmaceutical Sciences, 14(2), 115-122.

- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.

- Butler, T. W., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1. Journal of medicinal chemistry, 41(7), 1172–1184.

-

Zhang, M., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 1-10. [Link]

-

Kaczor, A. A., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(5), 4136-4153. [Link]

-

Arias, H. R., et al. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 89. [Link]

- Gotti, C., et al. (2021). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 188, 114555.

-

Myrianthopoulos, V., et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 13(5), 624-630. [Link]

-

Novel NMDA Receptor Antagonists. (2022, June 3). University of Virginia School of Medicine. [Link]

-

Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 706-715. [Link]

- Kumar, K. A., et al. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.

- SK1022004A3 - Piperidine derivatives as NMDA receptor antagonists - Google P

- Nielsen, S. F., et al. (2000). Novel potent ligands for the central nicotinic acetylcholine receptor: Synthesis, receptor binding, and 3D-QSAR analysis. Journal of medicinal chemistry, 43(11), 2217–2226.

Sources

protecting group strategies for cis-3,4-piperidinediol hydroxyls

Application Note: Protecting Group Strategies for cis-3,4-Piperidinediol Hydroxyls

Part 1: Strategic Analysis & Core Directive

The cis-3,4-dihydroxypiperidine scaffold is a privileged pharmacophore found in diverse bioactive alkaloids and glycosidase inhibitors (e.g., swainsonine mimics, influenza neuraminidase inhibitors). Successful manipulation of this scaffold requires a sophisticated understanding of conformational dynamics and steric environments.

Unlike simple carbocyclic diols, the piperidine nitrogen introduces two critical complications:

-

Amine Nucleophilicity: The secondary amine is often more reactive than the hydroxyls and must be masked first.

-

Anomeric & Steric Effects: The nitrogen protecting group (PG) exerts significant steric influence on the adjacent C3-hydroxyl, creating a reactivity differential between C3 and C4.

The Golden Rule: Always protect the Nitrogen first. Attempting direct diol protection on the free amine often leads to N-alkylation or polymerization.

Reactivity Profiling: C3 vs. C4

In an N-Boc protected cis-3,4-piperidinediol, the piperidine ring typically adopts a chair conformation.

-

C3-OH: Proximally sterically hindered by the bulky N-Boc group (A(1,3) strain). Electronically deactivated via inductive effect from the carbamate.

-

C4-OH: Distal to the nitrogen; sterically more accessible.

Part 2: Decision Matrix & Workflows

Use the following logic to select the appropriate protection strategy:

| Goal | Recommended Strategy | Key Reagent | Stability Profile |

| Simultaneous Protection | Acetonide (Isopropylidene) | 2,2-DMP / TsOH | Acid labile; Base stable. |

| Rigidification / Activation | Cyclic Carbonate | CDI or Triphosgene | Base labile; Good leaving group precursor. |

| Differentiation (C4 vs C3) | Silyl Ether (Mono) | TBDMSCl / Imidazole | Tunable lability; C4 selective. |

| Orthogonal Protection | Benzyl Ether | BnBr / NaH | Stable to acid/base; Removed by Hydrogenolysis. |

Visual Workflow (DOT Diagram)

Caption: Strategic workflow for N-protected cis-3,4-piperidinediol functionalization.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Acetonide Formation

Best for: Long-term masking of the diol during harsh synthetic steps.

Mechanism: The thermodynamic product is formed. The cis-fused 5,6-bicyclic system is conformationally stable.

Materials:

-

N-Boc-3,4-dihydroxypiperidine (1.0 equiv)

-

2,2-Dimethoxypropane (2,2-DMP) (5.0 – 10.0 equiv)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 equiv)

-

Acetone (Solvent, anhydrous)

Procedure:

-

Dissolution: In a flame-dried RBF under N₂, dissolve the substrate in anhydrous acetone (0.2 M concentration).

-

Reagent Addition: Add 2,2-DMP followed by the catalytic TsOH.

-

Note: 2,2-DMP acts as a water scavenger and drives the equilibrium by producing methanol.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Hanessian’s stain; the acetonide is less polar than the diol).

-

Quench: Add solid NaHCO₃ (2 equiv relative to TsOH) and stir for 10 mins to neutralize.

-

Workup: Filter off solids. Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation (QC):

-

¹H NMR: Look for two distinct singlet methyl peaks (approx. 1.3–1.5 ppm). If the ring is locked in a rigid conformation, these methyls will be non-equivalent (diastereotopic).

-

¹³C NMR: The quaternary ketal carbon typically appears around 108–110 ppm.

Protocol 2: Cyclic Carbonate Formation

Best for: Preparing the diol for nucleophilic attack (e.g., ring opening) or rigidifying the scaffold for crystallography.

Materials:

-

N-Boc-3,4-dihydroxypiperidine (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Triphosgene (0.4 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure (CDI Method - Safer):

-

Dissolution: Dissolve substrate in anhydrous DCM (0.1 M) under N₂.

-

Addition: Add CDI in one portion at 0°C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Dilute with DCM, wash with 1M HCl (cold, rapid wash to remove imidazole), then sat. NaHCO₃ and brine.

-

Purification: Recrystallization or short pad silica filtration.

Critical Insight: Cyclic carbonates on cis-diols are strained. They are excellent electrophiles. Do not expose to strong nucleophiles (amines, alkoxides) unless ring opening is intended.

Protocol 3: Regioselective Mono-Silylation

Best for: Differentiating C3 and C4 for asymmetric functionalization.

Materials:

-

N-Boc-3,4-dihydroxypiperidine (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

-

Imidazole (2.5 equiv)

-

DMF (anhydrous)

Procedure:

-

Setup: Dissolve substrate and imidazole in DMF (0.5 M) at 0°C.

-

Addition: Add TBDMSCl solution (in minimal DMF) dropwise over 30 mins.

-

Why? Slow addition favors the kinetic product (C4-protection) over bis-silylation.

-

-

Reaction: Stir at 0°C for 4–6 hours. Do not let it warm to RT if high regioselectivity is required.

-

Workup: Dilute with Et₂O (DMF is less soluble in ether than EtOAc), wash with water (x3) to remove DMF.

-

Purification: Careful chromatography. The C4-isomer (major) usually elutes slightly before the C3-isomer.

Self-Validation (QC):

-

HMBC NMR: Correlation between the silyl methyls and the C4 proton (usually a triplet of doublets) confirms regiochemistry. The C3 proton (adjacent to N) will show a COSY correlation to the OH proton if using DMSO-d₆.

Part 4: Comparative Data & Troubleshooting

| Parameter | Acetonide | Cyclic Carbonate | TBDMS Ether |

| Formation Rate | Fast (< 2h) | Moderate (12h) | Fast (4h) |

| Acid Stability | Poor (Cleaves in 1M HCl) | Moderate | Moderate (Cleaves with TBAF/Acid) |

| Base Stability | Excellent | Poor (Hydrolyzes) | Excellent |

| Regioselectivity | N/A (Protects both) | N/A (Protects both) | C4 > C3 (~4:1 to 10:1) |

| Crystallinity | Moderate | High | Low (Oils) |

Troubleshooting Guide:

-

Problem: Low yield in Acetonide formation.

-

Cause: Wet acetone or insufficient water scavenging.

-

Fix: Use 2,2-DMP in large excess (10 eq) or add 4Å molecular sieves.

-

-

Problem: Poor regioselectivity in Silylation.

-

Cause: Temperature too high or reaction ran too long (equilibration to thermodynamic mix).

-

Fix: Keep at -10°C to 0°C; stop reaction immediately upon consumption of starting material.

-

-

Problem: N-Boc cleavage during Acetonide formation.

-

Cause: Acid catalyst too strong or too concentrated.

-

Fix: Switch from TsOH to PPTS (Pyridinium p-toluenesulfonate) for milder conditions.

-

References

-

Acetonide Formation on Piperidines

- Title: "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-c

- Source: PMC / NIH

-

URL:[Link]

- Relevance: Describes handling of 3,4-substituted piperidines and stereochemical consider

-

General Diol Protection Strategies

- Title: "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry"

- Source: Journal of Chemical and Pharmaceutical Research

-

URL:[Link]

- Relevance: foundational text on orthogonal protection str

-

Cyclic Carbonate Synthesis (Green Method)

- Title: "Synthesis of 5- to 8-membered cyclic carbonates from diols and CO2: a one-step,

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

- Relevance: Provides the TsCl/Base protocol as a safer alternative to phosgene for carbonate form

-

Regioselectivity in 1,2-Diols

- Title: "Catalyst recognition of cis-1,2-diols enables site-selective functionaliz

- Source: PMC / NIH

-

URL:[Link]

- Relevance: Establishes the principles of differentiating cis-1,2-diols based on steric and electronic environments.

Technical Support Center: Preventing cis to trans Epimerization of 3,4-Piperidinediol

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with cis-3,4-piperidinediol and encountering challenges with its stereochemical stability. As your Senior Application Scientist, I've structured this guide to provide not just solutions, but a foundational understanding of the causality behind the epimerization process, enabling you to proactively design robust and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental principles governing the stability of 3,4-piperidinediol isomers.

Q1: What is cis-to-trans epimerization and why is it a significant problem for 3,4-piperidinediol?

A: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted. In the case of 3,4-piperidinediol, this typically involves the conversion of the kinetically favored cis isomer to the more thermodynamically stable trans isomer. This is a critical issue in pharmaceutical development because different stereoisomers of a molecule can have vastly different pharmacological activities, potencies, and toxicological profiles. Uncontrolled epimerization leads to impure products, making it difficult to isolate the desired active pharmaceutical ingredient (API) and can introduce unforeseen biological effects.

Q2: What is the likely mechanism for the epimerization of cis-3,4-piperidinediol under acidic conditions?

A: The epimerization is most commonly catalyzed by acid. The mechanism likely proceeds through a protonation, ring-opening, and re-cyclization sequence that allows for the inversion of stereochemistry at either C3 or C4. The key intermediate is a resonance-stabilized carbocation or an iminium ion, which is planar and can be attacked from either face during re-cyclization. The process is driven towards the formation of the more stable trans product.[1][2][3]

Caption: Fig 1. Acid-catalyzed epimerization mechanism.

Q3: Under what conditions is this epimerization most likely to occur?

A: Epimerization is most frequently triggered by the following conditions:

-

Acidic Conditions: Both Brønsted and Lewis acids can catalyze the reaction. This is relevant during synthesis, acidic aqueous workups, or purification on acidic stationary phases like standard silica gel.[1][3]

-

Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for both the forward (cis to trans) and reverse reactions, allowing the system to reach thermal equilibrium, which favors the most stable isomer.[4][5][6] Reactions run at low temperatures are more likely to remain under kinetic control, preserving the cis configuration.[1][3]

-

Basic Conditions: While less common for this specific transformation, basic conditions can also promote epimerization in some systems, particularly if there is an adjacent carbonyl group that can form an enolate. For 3-piperidinol, bases can deprotonate the hydroxyl or adjacent C-H bond, potentially leading to intermediates that scramble the stereocenter.[7]

Q4: Which isomer, cis or trans, is typically more thermodynamically stable?

A: For 3,4-disubstituted piperidines, the trans isomer is generally the more thermodynamically stable product.[1][3] This is because the substituents can adopt equatorial positions on the chair conformation of the piperidine ring, minimizing steric strain. The cis isomer often forces one substituent into a less favorable axial position. Therefore, if the reaction is allowed to reach equilibrium (thermodynamic control), the trans isomer will be the major product.

Section 2: Troubleshooting Guide - Pinpointing the Issue in Your Workflow

Q5: My reaction is designed to yield the cis isomer, but I'm consistently getting the trans product or a mixture. What's going wrong during the synthesis?

A: This is a classic case of losing kinetic control and allowing the reaction to proceed to the more thermodynamically stable trans product.[4][8]

Troubleshooting Steps:

-

Lower the Temperature: Many stereoselective reactions that produce cis-piperidines are under kinetic control and must be run at low temperatures (e.g., -78 °C to 0 °C).[1][3] Running the reaction at room temperature or higher may provide enough energy to allow for equilibration to the trans isomer.[5]

-

Re-evaluate Your Catalyst: The choice of catalyst is critical. For instance, in Prins cyclizations to form piperidines, Brønsted acids at low temperatures favor the cis product, whereas some Lewis acids, especially at warmer temperatures, can facilitate isomerization to the trans product.[1][3]

-

Shorten Reaction Time: Prolonged reaction times, even at low temperatures, can sometimes lead to gradual epimerization. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

Q6: I confirmed the formation of the pure cis isomer in the crude reaction mixture, but after my aqueous workup, I see the trans isomer. Why?

A: The problem likely lies in the pH of your aqueous wash solutions.

-

Acidic Washes: Using acidic solutions (e.g., 1M HCl, NH₄Cl) to neutralize the reaction or wash the organic layer can catalyze epimerization on the separatory funnel.

-

Solution: Use neutral (deionized water, brine) or slightly basic (saturated NaHCO₃) washes. Ensure the final organic extract is not acidic before concentration.

Q7: Can epimerization occur during column chromatography? How can I prevent it?

A: Yes, this is a very common issue. Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, causing on-column epimerization of your cis product.

Prevention Strategies:

-

Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (~1% v/v), in your eluent system.

-

Switch to a Different Stationary Phase: Consider using alumina (neutral or basic grade) or a reverse-phase (C18) column where acidic conditions are avoided.

-

Work Quickly: Do not let the compound sit on the column for extended periods. Use flash chromatography techniques to minimize contact time.

Q8: How should I store my purified cis-3,4-piperidinediol to ensure long-term stereochemical stability?

A: To prevent degradation and epimerization during storage:

-

Store as a Salt: If possible, store the compound as a salt of a non-acidic counter-ion.

-